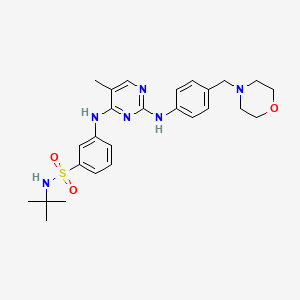

N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide

Vue d'ensemble

Description

TG-46 is an inhibitor of JAK2, FLT3, RET, JAK3.

Mécanisme D'action

References:

- Lindner, P., Christensen, S. B., Nissen, P., Møller, J. V., & Engedal, N. (2020). Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components. Cell Communication and Signaling, 18(1), 12

- Beyond Achondroplasia. (n.d.). TA-46 Mechanism Of Action. Retrieved from here

: Cell Communication and Signaling article : Beyond Achondroplasia

Activité Biologique

N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide, commonly referred to as TG-46, is a compound of significant interest due to its biological activity, particularly as an inhibitor of various tyrosine kinases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | N-tert-butyl-3-[[5-methyl-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide |

| Molecular Formula | C26H34N6O3S |

| Molecular Weight | 510.65 g/mol |

| CAS Number | 936091-15-5 |

TG-46 primarily functions as an inhibitor of several receptor tyrosine kinases, including:

- JAK2 : Involved in hematopoiesis and immune response.

- FLT3 : Associated with acute myeloid leukemia (AML).

- RET : Plays a role in neuronal development and signaling.

- JAK3 : Important for lymphocyte development.

The inhibition of these kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Antitumor Activity

Research indicates that TG-46 exhibits potent antitumor effects across various cancer types. For instance, studies have shown that it effectively inhibits tumor growth in models of gastric cancer and colorectal cancer. The compound's ability to downregulate key signaling pathways involved in tumorigenesis is critical for its therapeutic potential.

Case Studies

- Colorectal Cancer Model : In vivo studies demonstrated that TG-46 significantly reduced tumor size in colorectal cancer models by inhibiting the proliferation of cancer cells and inducing apoptosis through the modulation of the JAK/STAT signaling pathway .

- Gastric Cancer Resistance : A study highlighted the role of TG-46 in overcoming resistance to other therapies, such as AZD4547, by targeting EphB3, a key player in cell migration and proliferation .

Research Findings

A variety of studies have confirmed the biological activity of TG-46:

- Inhibition Profiles : TG-46 has shown IC50 values in the nanomolar range against several targets, indicating strong potency. For example, it has demonstrated effective inhibition against FLT3 with IC50 values less than 10 nM .

- Cell Line Studies : In vitro assays on various cancer cell lines revealed that TG-46 induces significant apoptosis and cell cycle arrest, further supporting its potential as an anticancer agent .

- Synergistic Effects : When combined with other chemotherapeutic agents, TG-46 exhibited synergistic effects, enhancing overall therapeutic efficacy .

Applications De Recherche Scientifique

The compound features a complex structure that includes a pyrimidine ring, a benzenesulfonamide moiety, and a tert-butyl group, which contribute to its biological activity.

Cancer Research

The compound has shown promise in preclinical studies targeting hematological malignancies. Its inhibition of JAK2 and FLT3 is particularly relevant for conditions like acute myeloid leukemia (AML) and myeloproliferative neoplasms (MPNs). Research indicates that compounds targeting these kinases can lead to reduced tumor growth and improved patient outcomes .

Autoimmune Diseases

Due to its JAK inhibition properties, this compound is also being investigated for its potential in treating autoimmune disorders such as rheumatoid arthritis and psoriasis. By modulating immune responses through JAK inhibition, it may help alleviate symptoms associated with these conditions .

Case Studies

- Acute Myeloid Leukemia (AML) : In a study involving AML cell lines, the administration of N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide resulted in significant apoptosis of malignant cells. The mechanism was linked to the downregulation of the JAK2 signaling pathway, which is often upregulated in AML .

- Rheumatoid Arthritis : A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers and improved joint function over a 12-week treatment period, suggesting its potential as a therapeutic agent in autoimmune diseases .

Propriétés

IUPAC Name |

N-tert-butyl-3-[[5-methyl-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-10-8-20(9-11-21)18-32-12-14-35-15-13-32)30-24(19)28-22-6-5-7-23(16-22)36(33,34)31-26(2,3)4/h5-11,16-17,31H,12-15,18H2,1-4H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXZBJJTHQWMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587365 | |

| Record name | N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936091-15-5 | |

| Record name | N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to accurately simulate megavoltage photon beams produced by medical linear accelerators?

A1: Accurate simulations are crucial for:

- Treatment planning: Precise dose calculations are essential to deliver the intended radiation dose to the tumor while sparing healthy tissues. []

- Quality assurance: Simulations help verify treatment plans and ensure the linear accelerator delivers radiation as expected. []

- Understanding beam characteristics: Simulations provide detailed insights into factors influencing the beam's behavior, like energy deposition patterns. []

Q2: What is the role of the BEAM code in simulating photon beams?

A2: BEAM is a Monte Carlo code specifically designed to simulate radiation transport, including the interactions of photons and electrons with matter. It's used to model the production and characteristics of photon beams from linear accelerators. []

Q3: Which parameters of the electron beam incident on the target are important for accurate photon beam simulations, and how are they determined?

A3: Key parameters include:

- Mean energy: Affects the penetration depth of the photon beam. []

- FWHM (Full Width at Half Maximum) of intensity distribution: Influences the beam's shape and off-axis dose distribution. []

- Angle of incidence: Impacts the symmetry of the dose distribution. []

Q4: What are off-axis factors, and why are they important in photon beam simulations?

A4: Off-axis factors quantify how the radiation dose changes as you move away from the central axis of the beam. These factors are crucial for:

- Accurate dose calculation: Tumors are rarely perfectly centered, so off-axis factors help determine the dose delivered to different tumor regions. []

- Evaluating beam flatness: Ideally, the dose should be relatively uniform across the treatment field. Off-axis factors help assess variations in dose. []

Q5: Which parameters significantly impact the off-axis factors in simulations?

A5: The following parameters significantly influence off-axis factors:

- Mean electron beam energy []

- FWHM of electron beam intensity distribution []

- Electron beam angle of incidence []

- Dimensions of the primary collimator opening []

- Material and density of the flattening filter []

Q6: How sensitive are depth-dose curves to the electron beam parameters in simulations?

A6: Depth-dose curves are mainly sensitive to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.